N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
The compound is a derivative of pyrimidone, which is a heterocyclic compound with the formula C4H4N2O . Pyrimidone can exist in two forms: 2-pyrimidone and 4-pyrimidone . Derivatives of pyrimidone form the basis of many biological molecules, including nucleobases like cytosine, and certain drugs .
Synthesis Analysis
While specific synthesis information for the compound is not available, a general method for synthesizing similar compounds involves an eight-step sequence starting from sorbic acid . The key step is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .Scientific Research Applications
- In vitro studies revealed that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion .
- Reaction with hydroxylamine under specific conditions yields the corresponding hydroxamic acid, which has applications in various chemical processes .
FGFR Inhibition in Cancer Therapy
Hydroxamic Acid Synthesis
Hepatoprotective Properties
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which leads to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFR-dependent signaling pathways .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .
Result of Action
The inhibition of FGFRs by the compound can lead to the suppression of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)18-14-6-1-3-8-16(14)26-17-9-4-2-7-15(17)18/h1-10,12,18H,11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJJQOWAUSZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC=NC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide |
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